Cas no 313538-01-1 (N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide)

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- Benzamide, N-(4,5-diphenyl-2-thiazolyl)-4-(1-piperidinylsulfonyl)-
- N-(4,5-DIPHENYL-1,3-THIAZOL-2-YL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE
- SMR000243254
- MLS000401567
- SR-01000393335-1
- HMS2540N22
- 313538-01-1
- AKOS001028417
- MLS003910504
- N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide
- Oprea1_255559
- CHEMBL1380119
- EU-0033976
- Z28757171
- F0011-0354
- N-(4,5-diphenylthiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
- SR-01000393335
- N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide
-
- Inchi: 1S/C27H25N3O3S2/c31-26(22-14-16-23(17-15-22)35(32,33)30-18-8-3-9-19-30)29-27-28-24(20-10-4-1-5-11-20)25(34-27)21-12-6-2-7-13-21/h1-2,4-7,10-17H,3,8-9,18-19H2,(H,28,29,31)
- InChI Key: SVJJNXUFDBJUGL-UHFFFAOYSA-N
- SMILES: C(NC1=NC(C2=CC=CC=C2)=C(C2=CC=CC=C2)S1)(=O)C1=CC=C(S(N2CCCCC2)(=O)=O)C=C1
Computed Properties
- Exact Mass: 503.13373402g/mol
- Monoisotopic Mass: 503.13373402g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 35
- Rotatable Bond Count: 6
- Complexity: 791
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 116Ų
- XLogP3: 5.4
Experimental Properties
- Density: 1.336±0.06 g/cm3(Predicted)
- pka: 6.39±0.50(Predicted)
N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0011-0354-5mg |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide |
313538-01-1 | 90%+ | 5mg |
$69.0 | 2023-08-15 | |
Life Chemicals | F0011-0354-10mg |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide |
313538-01-1 | 90%+ | 10mg |
$79.0 | 2023-08-15 | |
Life Chemicals | F0011-0354-30mg |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide |
313538-01-1 | 90%+ | 30mg |
$119.0 | 2023-08-15 | |
Life Chemicals | F0011-0354-25mg |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide |
313538-01-1 | 90%+ | 25mg |
$109.0 | 2023-08-15 | |
Life Chemicals | F0011-0354-40mg |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide |
313538-01-1 | 90%+ | 40mg |
$140.0 | 2023-08-15 | |
A2B Chem LLC | BA73464-10mg |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide |
313538-01-1 | 10mg |
$291.00 | 2024-04-20 | ||
A2B Chem LLC | BA73464-100mg |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide |
313538-01-1 | 100mg |
$697.00 | 2024-04-20 | ||
Life Chemicals | F0011-0354-100mg |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide |
313538-01-1 | 90%+ | 100mg |
$248.0 | 2023-08-15 | |
Life Chemicals | F0011-0354-2μmol |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide |
313538-01-1 | 90%+ | 2μmol |
$57.0 | 2023-08-15 | |
Life Chemicals | F0011-0354-10μmol |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide |
313538-01-1 | 90%+ | 10μmol |
$69.0 | 2023-08-15 |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide Related Literature
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1. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
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Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
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Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
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Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
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Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
Additional information on N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide
Research Brief on N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide (CAS: 313538-01-1)
N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide (CAS: 313538-01-1) is a small molecule compound that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique thiazole and sulfonylbenzamide moieties, has been investigated for its potential therapeutic applications, particularly in the modulation of protein-protein interactions (PPIs) and enzyme inhibition. Recent studies have explored its role as a selective inhibitor of specific biological targets, making it a promising candidate for drug development.
The synthesis and characterization of N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide have been detailed in several recent publications. The compound is typically synthesized via a multi-step organic reaction sequence, starting with the condensation of 4,5-diphenyl-1,3-thiazol-2-amine with 4-(piperidine-1-sulfonyl)benzoic acid derivatives. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm its structural integrity and purity.
Recent pharmacological studies have focused on the compound's ability to inhibit key enzymes involved in inflammatory and oncogenic pathways. For instance, in vitro assays have demonstrated its potent inhibitory activity against certain kinases and proteases, with IC50 values in the low micromolar range. Molecular docking simulations have further elucidated its binding mode, revealing interactions with critical amino acid residues in the active sites of target proteins. These findings suggest that N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide could serve as a lead compound for the development of novel therapeutics.
In addition to its enzyme inhibitory properties, the compound has also been evaluated for its potential in disrupting PPIs, which are often challenging to target with small molecules. Preliminary data indicate that it can selectively bind to specific protein interfaces, thereby modulating downstream signaling pathways. This dual functionality—enzyme inhibition and PPI modulation—positions it as a versatile tool for chemical biology research and drug discovery.
Despite these promising findings, challenges remain in optimizing the compound's pharmacokinetic and pharmacodynamic profiles. Current research efforts are directed toward improving its solubility, bioavailability, and metabolic stability through structural modifications. Additionally, in vivo studies are needed to validate its efficacy and safety in animal models. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these discoveries into clinical applications.
In conclusion, N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide represents a compelling case study in the intersection of chemistry and biology. Its unique structural features and multifaceted biological activities make it a valuable asset for both basic research and therapeutic development. Future studies will likely explore its potential in treating diseases such as cancer, inflammation, and neurodegenerative disorders, further solidifying its role in the chemical biology and medicinal chemistry landscape.
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